(2-Methoxypyrimidin-5-yl)methanamine hydrochloride
Description
(2-Methoxypyrimidin-5-yl)methanamine hydrochloride is a pyrimidine derivative featuring a methoxy group at the 2-position and a methanamine hydrochloride moiety at the 5-position of the heterocyclic ring. The methoxy group likely enhances electron density on the pyrimidine ring, influencing reactivity and intermolecular interactions, while the protonated amine improves solubility in polar solvents .
Properties
Molecular Formula |
C6H10ClN3O |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
(2-methoxypyrimidin-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-6-8-3-5(2-7)4-9-6;/h3-4H,2,7H2,1H3;1H |
InChI Key |
XGUBHTKGGVQDTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyrimidin-5-yl)methanamine hydrochloride typically involves the reaction of 2-methoxypyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxypyrimidin-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
(2-Methoxypyrimidin-5-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxypyrimidin-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | CAS RN | Molecular Weight | Key Substituents | Salt Form |
|---|---|---|---|---|---|
| (2-Methoxypyrimidin-5-yl)methanamine HCl* | C₆H₉ClN₃O | Not Provided | ~178.61† | 2-methoxy, 5-methanamine | Hydrochloride |
| (Pyrimidin-5-yl)methanamine dihydrochloride | C₅H₈ClN₃ | 1956356-28-7 | 145.59 | 5-methanamine (no methoxy) | Dihydrochloride |
| 1-(2-Propylpyrimidin-5-yl)methanamine diHCl | C₈H₁₅Cl₂N₃ | Not Provided | 224.13 | 2-propyl, 5-methanamine | Dihydrochloride |
| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C₁₀H₉ClN₂S·HCl | 690632-35-0 | 261.17 | Thiazole ring, 4-chlorophenyl | Hydrochloride |
| (2-(Pyrimidin-5-yl)phenyl)methanamine HCl | C₁₁H₁₁ClN₄ | 3037696-17-3 | ~234.68† | Biphenyl linkage, pyrimidin-5-yl | Hydrochloride |
| N-Methyl methanamine HCl | C₂H₈ClN | 506-59-2 | 81.55 | Simple methylamine | Hydrochloride |
*Hypothetical molecular formula and weight calculated based on analogs.
†Calculated based on formula.
Key Observations:
Salt Form : The hydrochloride salt (target compound) offers moderate solubility compared to dihydrochloride analogs (e.g., 1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride), which may have higher aqueous solubility due to additional chloride ions .
Substituent Effects: The 2-methoxy group in the target compound distinguishes it from (pyrimidin-5-yl)methanamine dihydrochloride, likely altering electronic properties and hydrogen-bonding capacity .
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